1,7-Phenanthroline
Overview
Description
1,7-Phenanthroline is an organic compound with the chemical formula C₁₂H₈N₂. It is a white crystalline solid commonly used as a ligand in coordination chemistry and analytical chemistry. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical analyses and applications .
Mechanism of Action
Target of Action
1,7-Phenanthroline is a heterocyclic organic compound that primarily targets Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play crucial roles in bacterial resistance to antibiotics and chemotaxis, respectively .
Mode of Action
It is known to interact with its targets, potentially altering their function and leading to changes in the organism’s behavior or viability .
Biochemical Pathways
It has been suggested that it may interfere with the normal functioning of certain biochemical processes, potentially affecting nutrient cycling and impacting the health and fertility of soil . It may also be involved in biological oxidations .
Pharmacokinetics
It is known that the compound is a small molecule, suggesting that it may be readily absorbed and distributed within organisms .
Result of Action
This compound has been found to have an inhibitory effect on the germination and growth of plants . It is also mutagenic in the Ames test using Salmonella typhimurium TA100 in the presence of a rat liver S9 fraction . This suggests that the compound’s action can result in significant molecular and cellular effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other chemicals in the environment. Additionally, factors such as temperature, pH, and the presence of certain ions can influence the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
1,7-Phenanthroline has been found to interact with various enzymes and proteins. For instance, it has been used to form complexes with copper (II), which have shown interesting biochemical properties . These complexes have demonstrated a higher DPPH radical scavenging ability than salubrinal alone, suggesting a potential role in antioxidant processes . Furthermore, studies on lipid oxidation inhibition have shown that the concentration of the copper (II) complex of this compound required to inhibit the enzyme was lower than that of salubrinal .
Cellular Effects
This compound has been found to have cytotoxic effects on various types of cells. For instance, it has been reported to induce the death of human ovarian carcinoma A2780 cell line and murine leukemia cells . Moreover, it has been suggested that this compound can kill osteosarcoma cancer stem cells, which are responsible for osteosarcoma cancer relapse .
Molecular Mechanism
It is known that it forms complexes with metal ions such as copper (II), which can interact with biomolecules and potentially influence gene expression . These complexes have been found to have a higher DPPH radical scavenging ability than salubrinal alone, suggesting a potential role in antioxidant processes .
Temporal Effects in Laboratory Settings
In a study assessing the impact of phenanthrene and its 3-ring nitrogen-containing analogues on soil microbial respiration, it was found that inhibition of phenanthrene amended soils occurred in the first 60 days . This suggests that the effects of this compound and similar compounds can change over time in laboratory settings.
Metabolic Pathways
It is known that it forms complexes with metal ions such as copper (II), which can interact with enzymes and potentially influence metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,7-Phenanthroline can be synthesized through the Skraup reaction, which involves the cyclization of o-phenylenediamine with glycerol in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene . The reaction proceeds through the formation of acrolein from glycerol, which then condenses with the amine to form the phenanthroline structure.
Industrial Production Methods: In industrial settings, the preparation of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of large reactors and precise temperature and pressure control to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions: 1,7-Phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the phenanthroline structure, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be facilitated by reagents like halogens, alkylating agents, and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenanthroline-quinones, while substitution reactions can introduce various functional groups, resulting in a wide range of phenanthroline derivatives .
Scientific Research Applications
1,7-Phenanthroline has numerous applications in scientific research, including:
Comparison with Similar Compounds
1,10-Phenanthroline: Another isomer of phenanthroline, known for its strong chelating ability and use in coordination chemistry.
2,2’-Bipyridine: A related compound with similar coordination properties but different structural features.
Phenanthrene: The parent hydrocarbon of phenanthroline, lacking the nitrogen atoms but sharing the aromatic ring structure.
Uniqueness of 1,7-Phenanthroline: this compound is unique due to its specific nitrogen atom positions, which influence its chelating properties and reactivity. This structural arrangement allows it to form distinct complexes and exhibit unique chemical behaviors compared to its isomers and related compounds .
Properties
IUPAC Name |
1,7-phenanthroline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-3-9-5-6-11-10(4-2-7-13-11)12(9)14-8-1/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKOMUDCMCEDTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)N=CC=C3)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870492 | |
Record name | 1,7-Phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan crystalline powder; [MSDSonline] | |
Record name | 1,7-Phenanthroline | |
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URL | https://haz-map.com/Agents/8607 | |
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Solubility |
>27 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26664543 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Vapor Pressure |
0.0000326 [mmHg] | |
Record name | 1,7-Phenanthroline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8607 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
230-46-6, 12678-01-2 | |
Record name | 1,7-Phenanthroline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=230-46-6 | |
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Record name | 1,7-Phenanthroline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000230466 | |
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Record name | Phenanthroline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012678012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 230-46-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35679 | |
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Record name | 1,7-Phenanthroline | |
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Record name | 230-46-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 1,7-PHENANTHROLINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y778HQU2S | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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